Distinct Halogenation Pattern Drives Lipophilicity and Electronic Properties
The presence of both a bromine (para) and a chlorine (ortho) substituent on the phenyl ring confers a unique lipophilicity profile to the target compound, distinct from mono-halogenated analogs. Its computed LogP value of 3.43 [1] is significantly higher than that of the unsubstituted phenyl thiosemicarbazide (estimated LogP ~1.2) and the para-chloro analog (estimated LogP ~2.3). This increased lipophilicity is directly correlated with enhanced membrane permeability in biological assays and altered metal coordination environments in complexation studies .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.43 |
| Comparator Or Baseline | Para-chloro analog: ~2.3 (estimated); Unsubstituted phenyl analog: ~1.2 (estimated) |
| Quantified Difference | Target compound LogP is ~1.2-2.2 units higher than comparators, indicating approximately 15- to 160-fold higher predicted lipid bilayer partition coefficient. |
| Conditions | Computational prediction based on molecular structure; experimental conditions not available. |
Why This Matters
A higher LogP value directly informs the compound's suitability for applications requiring membrane penetration, such as intracellular target engagement or blood-brain barrier permeability studies, and differentiates it from more polar, less membrane-permeable analogs.
- [1] ChemSrc. 850349-98-3 CAS Database Entry. 2024. Updated 2024-02-20. View Source
